The compound is cataloged under the CAS number 1903425-68-2 and can be found in various chemical databases such as ChemSrc and PubChem, which provide detailed information about its structure and properties . Its classification as a potential pharmacological agent stems from its structural features that suggest activity against specific biological targets.
The synthesis of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. The general synthetic route may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final compound.
The molecular structure of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide can be described as follows:
The structural representation can be derived from its SMILES notation: Cn1nc(C(=O)NCc2nnc3ccc(-c4ccsc4)nn23)ccc1=O
, which highlights the connectivity between different atoms in the molecule .
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide is expected to participate in various chemical reactions typical for amides and heterocycles:
These reactions highlight the compound's versatility for further functionalization in synthetic chemistry.
The physical and chemical properties of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide include:
While specific data on melting point or boiling point are not readily available , properties such as solubility and stability under various conditions would be crucial for practical applications.
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide holds promise in several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4